1H-Indole-3-carboxylic acid, 2-(3-ethoxy-3-oxo-1-propenyl)-5-methoxy-1-methyl-, methyl ester, (E)-
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Overview
Description
(E)-methyl 2-(3-ethoxy-3-oxoprop-1-enyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core, which is a common motif in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(3-ethoxy-3-oxoprop-1-enyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole core, followed by the introduction of the ethoxy and methoxy groups, and finally the esterification to form the carboxylate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety. The process would also need to be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-(3-ethoxy-3-oxoprop-1-enyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-methyl 2-(3-ethoxy-3-oxoprop-1-enyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound could be used in studies of enzyme interactions and metabolic pathways. Its indole core is a common feature in many biologically active molecules, making it a useful tool for probing biological systems.
Medicine
In medicine, (E)-methyl 2-(3-ethoxy-3-oxoprop-1-enyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate could be investigated for its potential therapeutic properties. Compounds with similar structures have been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(3-ethoxy-3-oxoprop-1-enyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological molecules, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as indole-3-acetic acid, indole-3-butyric acid, and indole-3-carbinol. These compounds share the indole core but differ in their functional groups and overall structure.
Uniqueness
What sets (E)-methyl 2-(3-ethoxy-3-oxoprop-1-enyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for a wide range of applications, from basic research to industrial production.
Properties
CAS No. |
152593-21-0 |
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Molecular Formula |
C17H19NO5 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
methyl 2-[(E)-3-ethoxy-3-oxoprop-1-enyl]-5-methoxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C17H19NO5/c1-5-23-15(19)9-8-14-16(17(20)22-4)12-10-11(21-3)6-7-13(12)18(14)2/h6-10H,5H2,1-4H3/b9-8+ |
InChI Key |
DFZLJAQMWBFUBR-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)OC |
Canonical SMILES |
CCOC(=O)C=CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)OC |
Origin of Product |
United States |
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